molecular formula C14H14F2N2O B15115773 N-(3-cyanophenyl)-4,4-difluorocyclohexane-1-carboxamide

N-(3-cyanophenyl)-4,4-difluorocyclohexane-1-carboxamide

Cat. No.: B15115773
M. Wt: 264.27 g/mol
InChI Key: GYKARKMKKIFCNG-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-4,4-difluorocyclohexane-1-carboxamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a cyanophenyl group attached to a difluorocyclohexane carboxamide moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyanophenyl)-4,4-difluorocyclohexane-1-carboxamide typically involves the reaction of 3-cyanophenylamine with 4,4-difluorocyclohexanecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(3-cyanophenyl)-4,4-difluorocyclohexane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(3-cyanophenyl)-4,4-difluorocyclohexane-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-4,4-difluorocyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

  • N-(3-cyanophenyl)-2’-methyl-5’-(5-methyl-1,3,4-oxadiazol-2-yl)-4-biphenylcarboxamide
  • N-(3-cyanophenyl)-4,4-difluorocyclohexane-1-carboxamide

Comparison: this compound is unique due to its difluorocyclohexane moiety, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C14H14F2N2O

Molecular Weight

264.27 g/mol

IUPAC Name

N-(3-cyanophenyl)-4,4-difluorocyclohexane-1-carboxamide

InChI

InChI=1S/C14H14F2N2O/c15-14(16)6-4-11(5-7-14)13(19)18-12-3-1-2-10(8-12)9-17/h1-3,8,11H,4-7H2,(H,18,19)

InChI Key

GYKARKMKKIFCNG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)NC2=CC=CC(=C2)C#N)(F)F

Origin of Product

United States

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